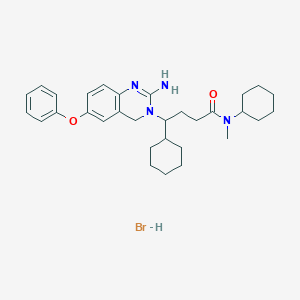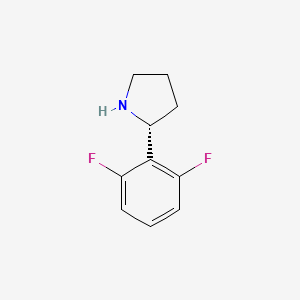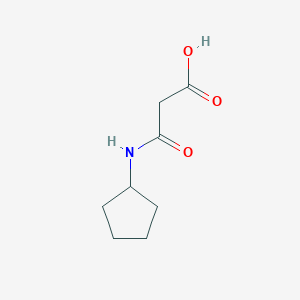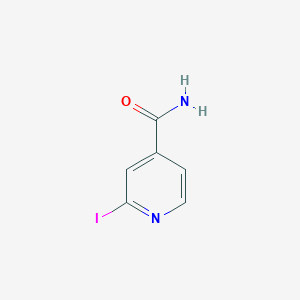![molecular formula C11H15NO B1497078 1-[1-(Phenoxymethyl)cyclopropyl]methanamine CAS No. 959240-02-9](/img/structure/B1497078.png)
1-[1-(Phenoxymethyl)cyclopropyl]methanamine
Overview
Description
1-[1-(Phenoxymethyl)cyclopropyl]methanamine, also known as PCPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. PCPM belongs to the class of cyclopropylamines and has a molecular weight of 209.28 g/mol.
Mechanism of Action
The mechanism of action of 1-[1-(Phenoxymethyl)cyclopropyl]methanamine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. By acting on these receptors, this compound may increase the levels of serotonin in the brain, leading to its potential antidepressant-like effects. It may also modulate the activity of the sigma-1 receptor, which has been implicated in drug addiction and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been found to decrease the levels of corticosterone, a stress hormone that has been implicated in depression and anxiety.
Advantages and Limitations for Lab Experiments
1-[1-(Phenoxymethyl)cyclopropyl]methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. This compound also has a relatively low toxicity profile, making it safe for use in animal models. However, this compound has several limitations for use in lab experiments. It has a short half-life, which may make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, so its potential therapeutic effects and safety in humans are not well understood.
Future Directions
There are several future directions for research on 1-[1-(Phenoxymethyl)cyclopropyl]methanamine. One area of research is the investigation of its potential therapeutic effects in humans. Clinical trials are needed to determine the safety and efficacy of this compound in treating various conditions, such as depression and drug addiction. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound. Further studies are needed to fully understand how this compound modulates the activity of serotonin and sigma-1 receptors. Finally, future research should explore the potential of this compound as a tool for studying the neurobiology of depression and addiction.
Scientific Research Applications
1-[1-(Phenoxymethyl)cyclopropyl]methanamine has been studied for its potential therapeutic effects in various areas of research, including neuroscience, pharmacology, and toxicology. In neuroscience research, this compound has been found to have antidepressant-like effects in animal models. In pharmacology research, this compound has been studied for its potential use in the treatment of drug addiction. In toxicology research, this compound has been studied for its potential toxicity and adverse effects.
properties
IUPAC Name |
[1-(phenoxymethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(6-7-11)9-13-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPHTVFWGNPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650956 | |
| Record name | 1-[1-(Phenoxymethyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-02-9 | |
| Record name | 1-[1-(Phenoxymethyl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1497027.png)





